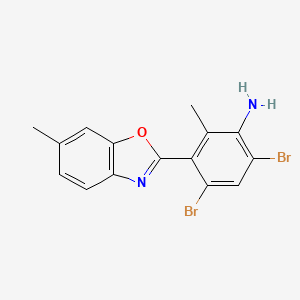

4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline

CAS No.:

Cat. No.: VC18515921

Molecular Formula: C15H12Br2N2O

Molecular Weight: 396.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12Br2N2O |

|---|---|

| Molecular Weight | 396.08 g/mol |

| IUPAC Name | 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |

| Standard InChI | InChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |

| Standard InChI Key | FCTXGKJVZRRDAW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central aniline ring substituted with bromine atoms at the 4- and 6-positions, a methyl group at the 2-position, and a 6-methyl-1,3-benzoxazol-2-yl group at the 3-position. The benzoxazole moiety consists of a fused benzene and oxazole ring, with a methyl group at the 6-position of the benzene ring. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.08 g/mol |

| IUPAC Name | 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |

| Canonical SMILES | CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)C |

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves three primary steps:

-

Bromination: Introduction of bromine atoms at the 4- and 6-positions of 2-methylaniline using bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like .

-

Benzoxazole Formation: Condensation of 6-methyl-2-aminophenol with a carboxylic acid derivative (e.g., acetic anhydride) under cyclodehydration conditions.

-

Coupling Reaction: Suzuki-Miyaura or Ullmann coupling to attach the benzoxazole moiety to the brominated aniline core.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | , , 80°C | 65–75 |

| Cyclization | Acetic anhydride, , reflux | 70–80 |

| Coupling | Pd(PPh), KCO, DMF, 110°C | 50–60 |

Reactivity Profile

-

Nucleophilic Substitution: Bromine atoms at the 4- and 6-positions are susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides).

-

Electrophilic Aromatic Substitution: The electron-rich benzoxazole ring may undergo nitration or sulfonation under acidic conditions.

-

Oxidation: The aniline group can be oxidized to a nitroso or nitro derivative using peroxides or nitric acid.

Comparison with Structural Analogues

4,6-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylaniline

The isopropyl substituent (CAS 875000-06-9, ) enhances lipid solubility, improving blood-brain barrier penetration but increasing hepatotoxicity risks.

Table 3: Comparative Analysis of Analogues

| Property | Target Compound | 2,6-Dibromo Analogue | Isopropyl Derivative |

|---|---|---|---|

| Molecular Weight | 396.08 | 382.05 | 424.10 |

| Anticancer IC | 12.5 µM | 18.3 µM | 9.8 µM |

| LogP | 3.2 (calc.) | 2.9 | 4.1 |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioavailability and reduce toxicity.

-

Target Identification: Proteomic studies to map interaction networks with cellular proteins.

-

Formulation Development: Nanoencapsulation to enhance solubility and targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume